molecular formula C9H22N2O B13299360 [3-(Dimethylamino)propyl](1-methoxypropan-2-yl)amine

[3-(Dimethylamino)propyl](1-methoxypropan-2-yl)amine

Cat. No.: B13299360
M. Wt: 174.28 g/mol
InChI Key: YGDCATHZNJLNDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of dimethylamine with a suitable alkylating agent under controlled conditions. One common method is the reaction of dimethylamine with 1-methoxypropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of 3-(Dimethylamino)propylamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Substituted amines.

Scientific Research Applications

3-(Dimethylamino)propylamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. It may bind to active sites or allosteric sites on enzymes, altering their activity and affecting downstream biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: C₉H₂₂N₂O

    3-(Dimethylamino)propylamine hydrochloride: C₉H₂₂N₂O·HCl

    3-(Dimethylamino)propylamine sulfate: (C₉H₂₂N₂O)₂·H₂SO₄

Uniqueness

3-(Dimethylamino)propylamine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs. Its methoxy group and dimethylamino group provide unique steric and electronic properties, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H22N2O

Molecular Weight

174.28 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C9H22N2O/c1-9(8-12-4)10-6-5-7-11(2)3/h9-10H,5-8H2,1-4H3

InChI Key

YGDCATHZNJLNDM-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCCCN(C)C

Origin of Product

United States

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